![molecular formula C12H7Cl2N3 B2764200 5-Chloro-3-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine CAS No. 442630-70-8](/img/structure/B2764200.png)
5-Chloro-3-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Chloro-3-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine” is a chemical compound . It belongs to the class of triazoles, which are five-membered heterocycles with three nitrogen atoms and two carbon atoms . Triazoles are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Synthesis Analysis
The synthesis of similar compounds involves aromatic nucleophilic substitution . For instance, a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
Triazoles exist in two tautomeric forms, i.e., 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the rings .Chemical Reactions Analysis
The chemical reactions of similar compounds involve aromatic nucleophilic substitution . For example, a mixture of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine, the appropriate 3-(substituted benzylideneamino)-5-mercapto-1H-1,2,4-triazoles, and anhydrous potassium carbonate in DMF was stirred overnight .Scientific Research Applications
Antibacterial Activity
- Researchers have explored the antibacterial potential of this compound. In a study, fifteen newly synthesized derivatives were tested for their antibacterial activity against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains . Investigating its mechanism of action and efficacy against other bacterial species could be valuable.
Biological Activity
- The presence of the fused triazole hetaryl pharmacophore fragment and a phosphoryl group in this compound makes it interesting for potential biological activity . Further investigations could reveal its interactions with cellular targets and pathways.
Mechanism of Action
Future Directions
Given the threat of drug resistance, there is an increasing need to develop alternative treatments, novel agents, that act via a unique mechanism of action relative to currently used drugs . The therapeutic importance of triazole derivatives has been confirmed in the literature, and it was decided to synthesize and study their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues .
properties
IUPAC Name |
5-chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3/c13-9-6-4-8(5-7-9)12-16-15-11-3-1-2-10(14)17(11)12/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SETIHJVOUJAFPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C(=C1)Cl)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.